molecular formula C9H12O2 B052576 Cyclohexanecarboxylic acid, 4-ethynyl-(9CI) CAS No. 121318-11-4

Cyclohexanecarboxylic acid, 4-ethynyl-(9CI)

Cat. No. B052576
CAS RN: 121318-11-4
M. Wt: 152.19 g/mol
InChI Key: MEIIVHFURPCEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanecarboxylic acid, 4-ethynyl-(9CI) is a chemical compound with the molecular formula C9H8O2. It is commonly referred to as 4-ethynylcyclohexanecarboxylic acid or 4-ECCA. This organic compound is used in scientific research for its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 4-ethynylcyclohexanecarboxylic acid involves its ability to bind to the HIF-1α/p300 complex, preventing the transcription of genes involved in angiogenesis and tumor growth. This mechanism has potential applications in the development of anti-cancer drugs and therapies.
Biochemical and Physiological Effects:
Studies have shown that 4-ethynylcyclohexanecarboxylic acid has minimal toxicity and does not affect cell viability. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. Additionally, it has been shown to reduce inflammation in animal models, suggesting potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-ethynylcyclohexanecarboxylic acid in lab experiments is its high purity and yield. It is also relatively easy to synthesize using standard organic chemistry techniques. However, one limitation is that it is a relatively new compound and its full range of potential applications is not yet fully understood.

Future Directions

There are many potential future directions for research involving 4-ethynylcyclohexanecarboxylic acid. Some possible areas of study include its use in the development of new anti-cancer drugs and therapies, its potential applications in the treatment of inflammatory diseases, and its use in the study of protein-protein interactions. Further research is needed to fully understand the potential applications of this compound.

Synthesis Methods

The synthesis of 4-ethynylcyclohexanecarboxylic acid involves the reaction of 4-bromo-1-cyclohexene with ethynylmagnesium bromide, followed by hydrolysis of the resulting product. This method has been reported to yield high purity and high yield of the desired compound.

Scientific Research Applications

The unique properties of 4-ethynylcyclohexanecarboxylic acid make it a valuable compound for scientific research. It has been used in the study of protein-protein interactions, as well as in the development of new drugs and therapies. Specifically, it has been shown to inhibit the interaction between the transcription factor HIF-1α and the coactivator p300, which is involved in the regulation of gene expression.

properties

CAS RN

121318-11-4

Product Name

Cyclohexanecarboxylic acid, 4-ethynyl-(9CI)

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4-ethynylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H12O2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,7-8H,3-6H2,(H,10,11)

InChI Key

MEIIVHFURPCEPQ-UHFFFAOYSA-N

SMILES

C#CC1CCC(CC1)C(=O)O

Canonical SMILES

C#CC1CCC(CC1)C(=O)O

synonyms

Cyclohexanecarboxylic acid, 4-ethynyl- (9CI)

Origin of Product

United States

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